4-iodo-N-methyl-2-nitroaniline 4-iodo-N-methyl-2-nitroaniline
Brand Name: Vulcanchem
CAS No.: 1260791-09-0
VCID: VC4247017
InChI: InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
SMILES: CNC1=C(C=C(C=C1)I)[N+](=O)[O-]
Molecular Formula: C7H7IN2O2
Molecular Weight: 278.049

4-iodo-N-methyl-2-nitroaniline

CAS No.: 1260791-09-0

Cat. No.: VC4247017

Molecular Formula: C7H7IN2O2

Molecular Weight: 278.049

* For research use only. Not for human or veterinary use.

4-iodo-N-methyl-2-nitroaniline - 1260791-09-0

Specification

CAS No. 1260791-09-0
Molecular Formula C7H7IN2O2
Molecular Weight 278.049
IUPAC Name 4-iodo-N-methyl-2-nitroaniline
Standard InChI InChI=1S/C7H7IN2O2/c1-9-6-3-2-5(8)4-7(6)10(11)12/h2-4,9H,1H3
Standard InChI Key FZMBFXLLXQGQIL-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)I)[N+](=O)[O-]

Introduction

Chemical Structure and Properties

Molecular Characteristics

The molecular formula of 4-iodo-N-methyl-2-nitroaniline is C₇H₇IN₂O₂, with a molecular weight of 278.05 g/mol. Its IUPAC name is 4-iodo-N-methyl-2-nitroaniline, and its structure features:

  • An iodine atom at position 4 of the benzene ring.

  • A nitro group (-NO₂) at position 2.

  • An N-methylamine (-NHCH₃) group at position 1.

The compound’s SMILES notation is CNC1=C(C=C(C=C1)I)N+[O-], and its InChIKey is FZMBFXLLXQGQIL-UHFFFAOYSA-N .

Physical Properties

PropertyValue/DescriptionSource
AppearanceDark red to brown solid
Melting PointNot explicitly reported (∼120–123°C for analogues)
SolubilitySlightly soluble in chloroform, methanol
Density2.101–2.278 g/cm³ (predicted)
StabilityLight- and air-sensitive

The compound’s stability under inert atmospheres and low-temperature storage (2–8°C) is critical due to its sensitivity to light and oxidation .

Synthesis and Reaction Pathways

Primary Synthesis Routes

4-Iodo-N-methyl-2-nitroaniline is synthesized through two main pathways:

  • N-Methylation of 4-Iodo-2-nitroaniline:

    • Reacting 4-iodo-2-nitroaniline with methylating agents (e.g., methyl iodide) in the presence of a base .

    • Example:

      4-Iodo-2-nitroaniline+CH₃IBase4-Iodo-N-methyl-2-nitroaniline\text{4-Iodo-2-nitroaniline} + \text{CH₃I} \xrightarrow{\text{Base}} \text{4-Iodo-N-methyl-2-nitroaniline}
  • Nitroso Compound Functionalization:

    • A method involving nitrosoarenes and methylboronic acid, catalyzed by triethylphosphite under transition metal-free conditions . This approach avoids overmethylation and is noted for its efficiency (yields: 31–82%) .

Key Reaction Mechanisms

  • Photodegradation: The compound’s nitro group facilitates photolytic decomposition, forming intermediates such as p-nitroaniline and formaldehyde under UV light .

  • Nucleophilic Substitution: The iodine substituent enables Suzuki-Miyaura coupling reactions, making it valuable in synthesizing biaryl structures .

Applications

Pharmaceutical Research

  • Antimicrobial Agents: Structural analogues exhibit inhibitory effects on pro-inflammatory cytokines, suggesting potential anti-inflammatory applications.

  • Photosensitizers: The nitro group’s photolability allows its use in photodegradable drug delivery systems .

Agrochemical Development

  • Herbicidal Activity: Derivatives of iodo-nitroanilines are patented as herbicidal agents. For example, 2-iodo-N-[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl]benzenesulfonamide demonstrates pre-emergent herbicidal activity .

Organic Synthesis

  • Building Block: Used in cross-coupling reactions to introduce iodine or nitro groups into complex molecules .

  • Intermediate: Key precursor for synthesizing benzimidazoles and quinoline derivatives .

Spectroscopic Characterization

Mass Spectrometry

  • ESI-MS: Predicted molecular ion peak at m/z 278.05 [M+H]⁺.

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